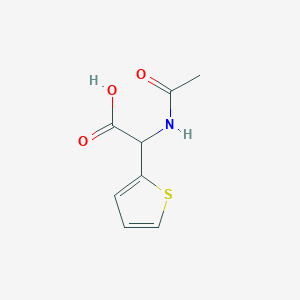

(Acetylamino)(2-thienyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Acetylamino)(2-thienyl)acetic acid” is a small molecule . It belongs to the class of organic compounds known as n-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom .

Synthesis Analysis

While there are no direct synthesis methods available for “(Acetylamino)(2-thienyl)acetic acid”, it’s worth noting that the Suzuki–Miyaura coupling is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

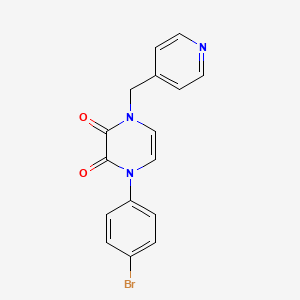

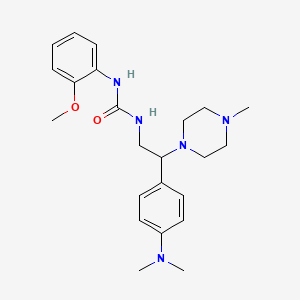

The molecular formula of “(Acetylamino)(2-thienyl)acetic acid” is C8H9NO3S . Its molecular weight is 199.23 .Wissenschaftliche Forschungsanwendungen

Enzyme Studies : Acetylornithinase of Escherichia coli was investigated using compounds including acetyl-nn-methionine, which shares structural similarities with (Acetylamino)(2-thienyl)acetic acid. This research focused on partial purification and properties of the enzyme (Vogel & Bonner, 1956).

Photosystem II Inhibition : Acetazolamide, a compound related to (Acetylamino)(2-thienyl)acetic acid, was found to inhibit the photoreduction in isolated spinach chloroplasts, indicating its potential impact on photosynthesis and related processes (Swader & Jacobson, 1972).

Synthesis of Thienopyrimidines : The synthesis of thieno(3,2-d)- or thieno(3,4)-dpyrimidines using 3-acetylamino-substituted thiophene was studied, highlighting its role in producing compounds with antiulcer and antiallergic effects (Briel, Maschke, & Wagner, 1992).

Neuroprotection Studies : Research on aspirin (acetylsalicylic acid), which is structurally related to (Acetylamino)(2-thienyl)acetic acid, showed its protective effects against neurotoxicity in rat primary neuronal cultures and hippocampal slices. This indicates potential neuroprotective applications (Grilli, Pizzi, Memo, & Spano, 1996).

Chemoprevention Research : Aspirin has been studied for its potential in the prevention of colorectal cancer, suggesting a role in precision chemoprevention strategies (Drew, Cao, & Chan, 2016).

Chemical Binding Studies : The binding characteristics of a thiadiazole derivative (related to (Acetylamino)(2-thienyl)acetic acid) to human serum albumin were investigated, providing insights into pharmacokinetic mechanisms (Karthikeyan et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of (Acetylamino)(2-thienyl)acetic acid is Glycine oxidase . This enzyme is found in Bacillus subtilis, a bacterium that is commonly used in research .

Mode of Action

(Acetylamino)(2-thienyl)acetic acid interacts with its target, Glycine oxidase, by undergoing a process known as oxidative deamination . This process involves the removal of an amine group from a molecule, which is then replaced by a keto group .

Biochemical Pathways

The biochemical pathway affected by (Acetylamino)(2-thienyl)acetic acid involves the conversion of various amines and D-amino acids into their corresponding alpha-keto acids, ammonia/amine, and hydrogen peroxide . This process is facilitated by the action of Glycine oxidase .

Result of Action

The molecular and cellular effects of (Acetylamino)(2-thienyl)acetic acid’s action involve the production of alpha-keto acids, ammonia/amine, and hydrogen peroxide . These products are the result of the oxidative deamination of various amines and D-amino acids .

Eigenschaften

IUPAC Name |

2-acetamido-2-thiophen-2-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-5(10)9-7(8(11)12)6-3-2-4-13-6/h2-4,7H,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWMUCDQTSUZSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Acetylamino)(2-thienyl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate](/img/structure/B2727307.png)

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-enamide](/img/structure/B2727316.png)

![2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2727327.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2727328.png)